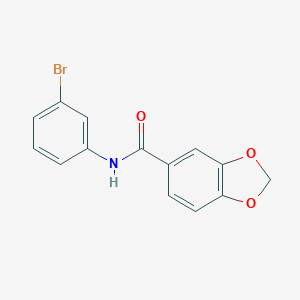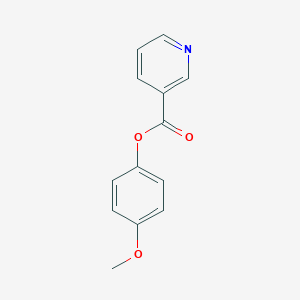
4-Methoxyphenyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl nicotinate (MPN) is a chemical compound with the molecular formula C13H11NO3. It is an ester of nicotinic acid and 4-methoxyphenol. MPN is a potent antioxidant and has been found to exhibit various pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl nicotinate is not fully understood. However, it has been suggested that 4-Methoxyphenyl nicotinate exerts its pharmacological effects through multiple pathways. 4-Methoxyphenyl nicotinate has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. 4-Methoxyphenyl nicotinate has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
4-Methoxyphenyl nicotinate has been found to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and lipid peroxidation in the brain. 4-Methoxyphenyl nicotinate has also been found to increase the levels of glutathione, an antioxidant that plays a key role in cellular defense against oxidative stress. 4-Methoxyphenyl nicotinate has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxyphenyl nicotinate has several advantages for lab experiments. It has low toxicity and is readily available. 4-Methoxyphenyl nicotinate is also stable under various conditions and can be easily synthesized. However, there are some limitations to its use. 4-Methoxyphenyl nicotinate has poor solubility in water, which limits its use in aqueous solutions. 4-Methoxyphenyl nicotinate also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
4-Methoxyphenyl nicotinate has shown promising results in various studies. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Future studies could focus on the development of more effective formulations of 4-Methoxyphenyl nicotinate to improve its bioavailability. The use of 4-Methoxyphenyl nicotinate in combination with other drugs could also be explored. Additionally, the potential use of 4-Methoxyphenyl nicotinate in the treatment of other diseases could be investigated.
Conclusion:
In conclusion, 4-Methoxyphenyl nicotinate is a chemical compound with various pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. 4-Methoxyphenyl nicotinate has potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
4-Methoxyphenyl nicotinate can be synthesized through the esterification of nicotinic acid and 4-methoxyphenol using various methods. One of the commonly used methods is the reaction of nicotinic acid with 4-methoxyphenol in the presence of a catalyst such as sulfuric acid. The reaction yields 4-Methoxyphenyl nicotinate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl nicotinate has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. 4-Methoxyphenyl nicotinate has also been reported to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
3468-30-2 |
|---|---|
Produktname |
4-Methoxyphenyl nicotinate |
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
(4-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3 |
InChI-Schlüssel |
YKRYFWGYMGFVCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



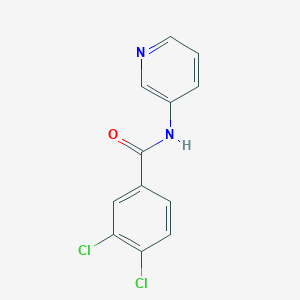
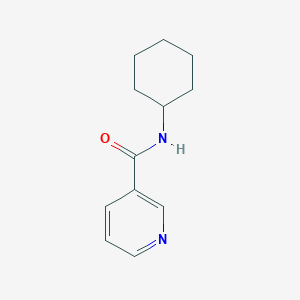
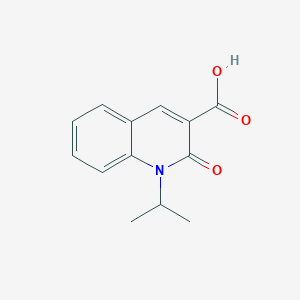
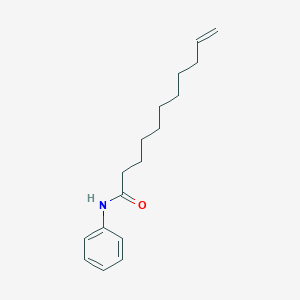
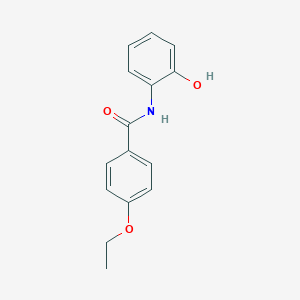
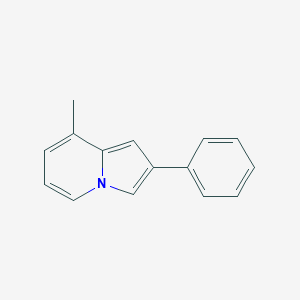
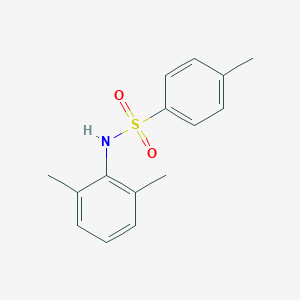
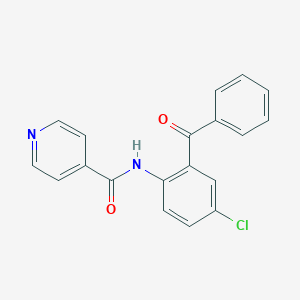
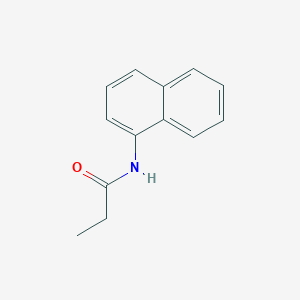
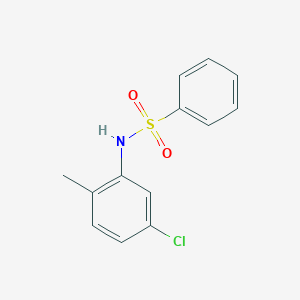
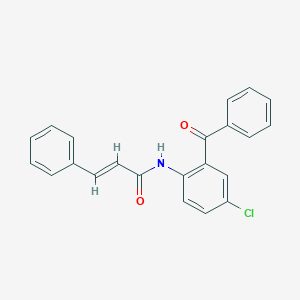
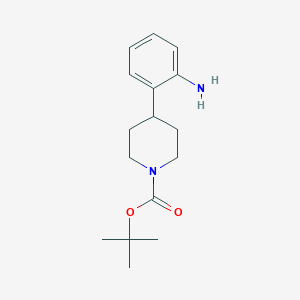
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
